Methapyrilene
Overview
Description
Methapyrilene is an antihistamine and anticholinergic compound belonging to the pyridine chemical class. It was developed in the early 1950s and was marketed under various trade names such as Co-Pyronil and Histadyl EC . This compound was primarily used as a medication for insomnia due to its strong sedative effects, rather than for its antihistamine action . it was withdrawn from the market in the late 1970s after being shown to cause liver cancer in rats when administered chronically .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methapyrilene can be synthesized through a multi-step process involving the reaction of pyridine with various reagents. One common method involves the reaction of 2-chloropyridine with 2-thienylmethylamine in the presence of a base to form the intermediate compound. This intermediate is then reacted with N,N-dimethylethylenediamine to yield this compound .
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process typically includes steps such as purification, crystallization, and drying to obtain the final product in a pure form .
Chemical Reactions Analysis
Types of Reactions: Methapyrilene undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert this compound to its corresponding amines.
Substitution: this compound can undergo substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Corresponding amines.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
Methapyrilene has been used in various scientific research applications, including:
Chemistry: As a model compound for studying antihistamine and anticholinergic properties.
Biology: In studies related to its effects on cellular processes and gene expression.
Medicine: Research on its sedative effects and potential therapeutic uses.
Mechanism of Action
Methapyrilene exerts its effects by binding to histamine H1 receptors, thereby blocking the action of histamine. This results in the suppression of histaminic edema, flare, and pruritus. Additionally, this compound has anticholinergic properties, which contribute to its sedative effects. The compound interferes with the Gq/11-mediated signaling pathway, promoting an inactive state of the H1 receptor .
Comparison with Similar Compounds
Methapyrilene is similar to other antihistamines such as diphenhydramine and chlorpheniramine. it is unique due to its strong sedative effects and its ability to cause liver cancer in rats upon chronic administration . Other similar compounds include:
Diphenhydramine: Another antihistamine with sedative effects but without the carcinogenic properties of this compound.
Chlorpheniramine: An antihistamine with less sedative effects compared to this compound.
Promethazine: An antihistamine with strong sedative effects but different chemical structure.
Properties
IUPAC Name |
N,N-dimethyl-N'-pyridin-2-yl-N'-(thiophen-2-ylmethyl)ethane-1,2-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3S/c1-16(2)9-10-17(12-13-6-5-11-18-13)14-7-3-4-8-15-14/h3-8,11H,9-10,12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNJJXZKZRAWDPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(CC1=CC=CS1)C2=CC=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3S | |
Record name | METHAPYRILENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/16225 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2023278 | |
Record name | Methapyrilene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2023278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Methapyrilene is a clear colorless liquid. (NTP, 1992) | |
Record name | METHAPYRILENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/16225 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Boiling Point |
343 to 347 °F at 3 mmHg (NTP, 1992), 173-175 °C at 3.00E+00 mm Hg, 173-175 °C @ 3 MM HG, BP: 125-135 °C @ 0.45 MM HG | |
Record name | METHAPYRILENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/16225 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Methapyrilene | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04819 | |
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Record name | METHAPYRILENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4163 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
WHITE CRYSTALLINE POWDER; USUALLY FAINT ODOR; SOL IN WATER & ALCOHOL; PH (1 IN 20 SOLN) BETWEEN 3 & 4. /METHAPYRILENE FUMARATE/ | |
Record name | Methapyrilene | |
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Record name | METHAPYRILENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4163 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
7.0X10-4 mm Hg at 25 °C (extrapolated from vapor pressure data at higher temperatures, SRC) | |
Record name | METHAPYRILENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4163 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
VERY LITTLE IS KNOWN ABOUT MODE OF CNS ACTION OF THESE NONPRESCRIPTION DRUGS. IT HAS BEEN SUGGESTED THAT CENTRAL ANTIMUSCARINIC ACTION IS COMMON TO ALL. /NONPRESCRIPTION SEDATIVE-HYPNOTIC DRUGS/ | |
Record name | METHAPYRILENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4163 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
LIQUID | |
CAS No. |
91-80-5 | |
Record name | METHAPYRILENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/16225 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Methapyrilene | |
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Record name | Methapyrilene [INN:BAN] | |
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Record name | Methapyrilene | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04819 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Methapyrilene | |
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Record name | Methapyrilene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.909 | |
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Record name | METHAPYRILENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A01LX40298 | |
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Record name | METHAPYRILENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4163 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
MP: 135-136 °C. /METHAPYRILENE FUMARATE/ | |
Record name | METHAPYRILENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4163 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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